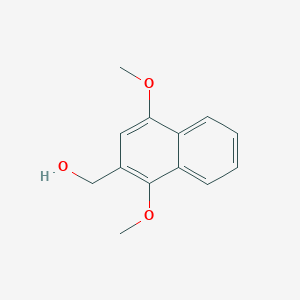

(1,4-Dimethoxynaphthalen-3-yl)methanol

Übersicht

Beschreibung

(1,4-Dimethoxynaphthalen-3-yl)methanol, also known as DNM, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor, and has been used in a variety of studies related to biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Green Chemistry

- Bidentate Chelation-Controlled Asymmetric Synthesis : A study highlighted the use of a chiral auxiliary derived from methanol for the asymmetric synthesis of α-hydroxy esters. This approach is significant for creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis and material science (Jung, Ho, & Kim, 2000).

- Progress in Synthetic Methods : Another research discussed the development of new synthetic methods from a green chemistry perspective. These methods are important for asymmetric organic synthesis, highlighting the role of methanol as a methylating agent in a more environmentally friendly approach (Hu & Shan, 2020).

Electrochemical Synthesis and Functionalization

- Anodic Oxidation for Methoxylation : A study on the electrochemical synthesis revealed that anodic oxidation of naphthalene in methanol leads to the formation of dimethoxynaphthalene, showcasing a method for functionalizing hydrocarbons via electrochemistry (Bockmair & Fritz, 1976).

Chemical Reactions and Mechanisms

- Oxidations for Xanthone Synthesis : Research on ceric ammonium nitrate-mediated oxidations for synthesizing xanthones and related products demonstrates the application of methanol derivatives in complex chemical transformations. This work showcases the versatility of methanol derivatives in facilitating novel chemical reactions (Johnson et al., 2010).

Crystallography and Material Science

- Hydrogen Bonding and Stripe Structures : A detailed crystallographic study reveals how derivatives of methanol participate in hydrogen bonding, leading to complex structural motifs. This research is crucial for understanding material properties and molecular interactions in solid states (Mohri et al., 2015).

HPLC Analysis and Spectroscopy

- Quantitative Analysis by HPLC : A method for the HPLC analysis of dimethoxy-dibenzophenone derivatives emphasizes the importance of methanol in analytical chemistry, particularly in quantifying components in complex mixtures (Hong-jin, 2007).

Eigenschaften

IUPAC Name |

(1,4-dimethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHCOBSAZDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

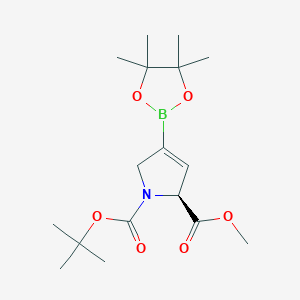

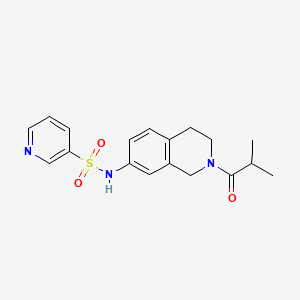

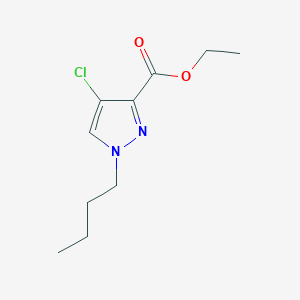

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)